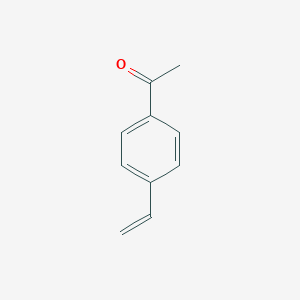

1-(4-Vinylphenyl)ethanone

Overview

Description

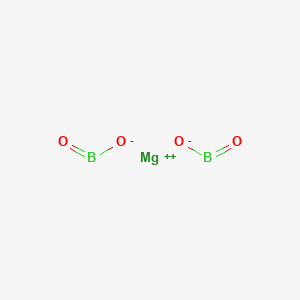

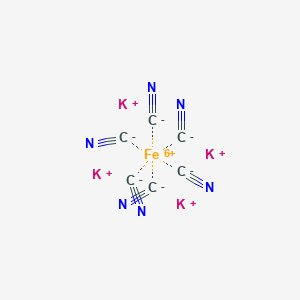

Synthesis Analysis

The synthesis of derivatives similar to 1-(4-Vinylphenyl)ethanone, such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, can involve reactions like the nickel-modified Ullmann reaction. These procedures may yield unexpected by-products, showcasing the complexity of synthesizing specific aromatic ketones (Manzano, Baggio, & Cukiernik, 2015). Another synthesis route involves the reductive acetylation of oximes mediated by iron(II) acetate, demonstrating the versatility of synthetic methods for generating vinyl phenyl ketones (Tang et al., 2014).

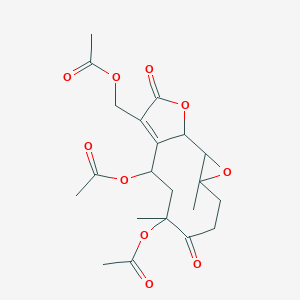

Molecular Structure Analysis

The molecular structure of derivatives like 1-(4-hexyloxy-3-hydroxyphenyl)ethanone has been elucidated through crystallographic analysis, revealing details about bond lengths, angles, and supramolecular architecture. Such analyses are crucial for understanding the reactivity and physical properties of these compounds (Manzano et al., 2015).

Chemical Reactions and Properties

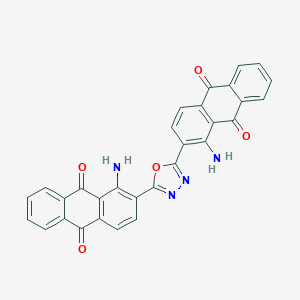

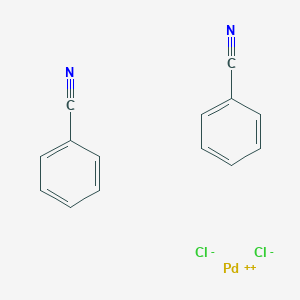

1-(4-Vinylphenyl)ethanone and its derivatives participate in various chemical reactions, including palladium-catalyzed conjugate additions and acid-catalyzed polymerizations. These reactions are essential for modifying the compound's chemical structure for specific applications, such as the synthesis of organosoluble poly(phenylene vinylene) (Song et al., 2011; Tipirneni et al., 2018).

Physical Properties Analysis

The physical properties of 1-(4-Vinylphenyl)ethanone derivatives, including their crystal structures and thermal behaviors, have been studied to understand their stability, phase transitions, and potential applications in materials science. These studies involve differential scanning calorimetry, Raman spectroscopy, and X-ray diffraction to assess the polymorphism and phase behavior of these compounds (Suarez et al., 2017).

Chemical Properties Analysis

The chemical properties of 1-(4-Vinylphenyl)ethanone derivatives, such as reactivity, electrophilicity, and potential as precursors for further chemical transformations, are influenced by their molecular structure. Studies focusing on the electronic structure, including HOMO-LUMO analysis and molecular docking studies, provide insights into the reactivity and potential applications of these compounds in various fields (Mary et al., 2015).

Scientific Research Applications

Synthesis of N-Acetyl Enamides : 1-(4-Bromophenyl)ethanone, a related compound to 1-(4-Vinylphenyl)ethanone, is used in the synthesis of N-acetyl enamides through reductive acetylation of oximes mediated with Iron(II) acetate (Tang et al., 2014).

Phase Equilibrium Studies : The ternary phase equilibrium of 1-(4-Nitrophenyl)ethanone in solvents like methanol or n-propanol has been determined, which is crucial for understanding its solubility and separation processes (Li et al., 2019).

Mechanochemistry in Pharmaceutical Detoxification : Mechanochemistry has been applied to the detoxification of expired pharmaceuticals containing compounds like 1-(4-Isobutylphenyl)ethanone (Andini et al., 2012).

Photophysical Characterization : The photophysical properties of compounds synthesized using 1-(4-Vinylphenyl)ethanone have been studied, highlighting its potential in materials science (Pye et al., 2010).

Oxidative Cyclizations in Organic Synthesis : 1-(4-Nitrophenyl)ethanone has been used in microwave-assisted manganese(III) acetate-based oxidative cyclizations, demonstrating its utility in organic synthesis (Curti et al., 2009).

Development of New Styrenic Polymers : A study on the synthesis, characterization, and biological activity of new styrenic polymers using derivatives of 1-(4-Vinylphenyl)ethanone demonstrates its applications in polymer science (Erol et al., 2013).

Photoremovable Protecting Groups : 1-(2-Hydroxyalkyl)phenyl)ethanone, a derivative, has been used as a photoremovable protecting group for carboxylic acids in synthetic chemistry (Atemnkeng et al., 2003).

Microwave-Assisted Synthesis : Microwave-assisted synthesis techniques using 1-(4-Vinylphenyl)ethanone derivatives have been explored for promoting eco-friendly chemical reactions (Soares et al., 2015).

Enantioselective Reduction of Ketones : The compound has been used in studies of asymmetric reduction of ketones, which is significant in the field of chiral synthesis (Thvedt et al., 2011).

Photocatalytic Oxidative Arylation : 1-(4-Vinylphenyl)ethanone is involved in photocatalytic oxidative arylation processes under aerobic conditions, highlighting its role in advanced organic reactions (Bu et al., 2015).

Safety And Hazards

The safety data sheet for “1-(4-Vinylphenyl)ethanone” indicates that it is a combustible liquid and may be harmful if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It is also advised to avoid breathing in the mist or vapors and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1-(4-ethenylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-3-9-4-6-10(7-5-9)8(2)11/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXVSRDSYNPSAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26836-91-9 | |

| Record name | Ethanone, 1-(4-ethenylphenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26836-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20447953 | |

| Record name | p-methylcarbonylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Vinylphenyl)ethanone | |

CAS RN |

10537-63-0 | |

| Record name | p-methylcarbonylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)

![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)